Risperidone Isoxazole-N-oxide

Pharmaceutical impurity profiling HPLC method validation Risperidone quality control

Analytical R&D and QC laboratories developing stability-indicating HPLC methods for risperidone require the isoxazole-specific N-oxide (RRT 0.65) to avoid misidentification with piperidine N-oxides-a known USP method failure mode. Substituting generic N-oxide standards leads to incorrect peak assignment and invalidated impurity quantitation. - Authenticated marker for the isoxazole oxidation pathway, chromatographically resolved from Z-oxime (RRT 0.67) and piperidine N-oxide regioisomers. - Supplied with comprehensive CoA (HPLC, 1H NMR, 13C NMR, MS) supporting ICH Q3B(R2) qualification and DMF submissions. - Batch-specific, traceable reference material enabling accurate mass balance calculation in ICH Q1A(R2) forced degradation studies.

Molecular Formula C23H27FN4O3
Molecular Weight 426.492
CAS No. 1391053-34-1
Cat. No. B587443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisperidone Isoxazole-N-oxide
CAS1391053-34-1
Synonyms3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl-2-oxido)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 
Molecular FormulaC23H27FN4O3
Molecular Weight426.492
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=[N+](OC5=C4C=CC(=C5)F)[O-]
InChIInChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-28(22)30/h5-6,14,16H,2-4,7-13H2,1H3
InChIKeyFPKJDGJFFARVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Risperidone Isoxazole-N-oxide: Oxidation Impurity Reference Standard


Risperidone Isoxazole-N-oxide (CAS 1391053-34-1, molecular formula C23H27FN4O3, molecular weight 426.48 g/mol) is a characterized oxidation impurity of the atypical antipsychotic drug risperidone, wherein the N-oxide functional group resides specifically on the isoxazole ring nitrogen rather than the piperidine nitrogen . This compound is supplied as a pale beige solid reference standard (typical purity ≥97–98%) intended exclusively for laboratory use in pharmaceutical impurity profiling, analytical method development, and quality control applications [1]. Unlike risperidone N-oxide (piperidine N-oxide, CAS 832747-55-4), this compound represents a structurally and chromatographically distinct oxidation species that must be resolved and quantified independently in regulatory quality assessments [1].

Identity Isoxazole-N-oxide reference standard, distinct from piperidine-N-oxide regioisomer
Workflow Pharmaceutical impurity profiling, analytical method development, quality control
Format Pale beige solid reference standard for laboratory use

Why Isoxazole-N-oxide Requires a Dedicated Reference Standard


Risperidone-related N-oxide impurities are not analytically interchangeable. The isoxazole N-oxide (CAS 1391053-34-1) and the piperidine N-oxide (CAS 832747-55-4, including its cis and trans isomers) are structurally distinct oxidation products with different chromatographic retention behaviors, mass spectral signatures, and physicochemical properties [1]. The US Pharmacopeia (USP) monograph for Risperidone Tablets mandates resolution between trans-N-oxide and cis-N-oxide peaks with a specified minimum separation factor, underscoring that co-elution or misidentification of N-oxide species is a known analytical failure mode [1]. Substituting a generic risperidone N-oxide reference standard for the isoxazole-specific N-oxide standard introduces peak identification ambiguity, risks inaccurate impurity quantitation, and can lead to erroneous batch release decisions in regulated pharmaceutical quality control .

Target Standard
Risperidone Isoxazole-N-oxide (CAS 1391053-34-1). Oxidized at the isoxazole ring nitrogen.
Generic Substitute
Risperidone N-oxide (CAS 832747-55-4). Oxidized at the piperidine ring nitrogen.
These regioisomers share molecular weight and mass spectral signature but exhibit different chromatographic retention times. USP resolution requirements apply to piperidine N-oxide stereoisomers; isoxazole-N-oxide requires its own authenticated reference to avoid peak misidentification and inaccurate quantitation.

Analytical Differentiation of Risperidone Isoxazole-N-oxide


Chromatographic Resolution and Relative Retention Time

In a validated reversed-phase HPLC impurity profiling method, Risperidone Isoxazole-N-oxide (identified as the polar impurity RSP-1) elutes as a resolved peak at a relative retention time (RRT) of 0.65 relative to the risperidone parent peak (RRT = 1.0), using a Hypersil BDS C18 column (150 mm × 4.6 mm, 5 μm) with UV detection [1]. This places the isoxazole N-oxide in a distinct chromatographic region compared to other USP-listed impurities: E-oxime (RRT 0.60), Z-oxime (RRT 0.67), and 9-hydroxyrisperidone (RRT 0.76), all referenced against risperidone at RRT 1.0 under USP monograph conditions [2]. The non-polar impurity 9-methylene risperidone elutes at RRT 1.35 [1].

HPLC Resolution
Head-to-head
RRT 0.65 vs parent (1.0)
Supports unambiguous peak identification and avoids co-elution with Z-oxime (RRT 0.67).
RP-HPLC, Hypersil BDS C18, 150×4.6mm, UV detection.
Pharmaceutical impurity profiling HPLC method validation Risperidone quality control

Mass Spectral Signature and Isobaric Limitation

Online LC-MS analysis of risperidone impurity profiles reveals that Risperidone Isoxazole-N-oxide (RSP-1) displays a protonated molecular ion [M+H]+ at m/z 427, representing a mass increase of exactly 16 atomic mass units (amu) compared to the risperidone parent ion at m/z 411 [M+H]+ [1]. This +16 amu shift is the definitive mass spectrometric signature of mono-oxidation (addition of one oxygen atom). The isoxazole N-oxide (C23H27FN4O3, MW 426.48) is isobaric with the piperidine N-oxide (also C23H27FN4O3, MW 426.48), meaning that mass spectrometry alone cannot distinguish between these two N-oxide regioisomers; chromatographic retention time and/or NMR characterization are required for unambiguous identification [1].

Mass Spectral Signature
Head-to-head
[M+H]+ m/z 427 (+16 amu shift)
Provides a diagnostic marker for N-oxide detection but cannot distinguish regioisomers without chromatographic data.
LC-MS with ESI positive ion mode.
LC-MS/MS impurity identification High-resolution mass spectrometry Risperidone degradation product characterization

Melting Point as Orthogonal Identity Check

Risperidone Isoxazole-N-oxide exhibits a melting point of 140–143°C with decomposition, as reported across multiple independent supplier certificates of analysis . This melting point is substantially lower than that of risperidone free base (literature range: 168–171°C; USP specification: 169–173°C) , representing a melting point depression of approximately 25–30°C attributable to the altered crystal packing and hydrogen-bonding network introduced by the N-oxide dipole on the isoxazole ring. The compound is a pale beige solid with solubility in DMSO and methanol, consistent with the moderately polar character imparted by the N-oxide functionality .

Melting Point Identity
Cross-study comparable
140–143°C (with decomposition)
Supports rapid orthogonal identity confirmation, differing from risperidone API (169–173°C).
Capillary method; ~25–30°C depression vs parent drug. Data to verify with specific lot COA.
Reference standard characterization Solid-state purity assessment Physicochemical identity testing

Regulatory and Pharmacopoeial Distinction

The current USP monograph for Risperidone Tablets lists cis-N-oxide and trans-N-oxide as specified impurities with defined acceptance criteria, but these refer to oxidation at the piperidine nitrogen (CAS 832747-55-4 and its stereoisomers), not the isoxazole ring nitrogen [1]. The isoxazole N-oxide (CAS 1391053-34-1) represents a chemically distinct oxidation pathway — oxidation at the benzoisoxazole heterocycle rather than the piperidine tertiary amine — and is supplied as a separate, independently characterized reference standard by multiple vendors under the Toronto Research Chemicals (TRC) catalogue system (Ref. TR-R525030) . The resolution requirement for trans-N-oxide and cis-N-oxide peaks is specified as NLT 1.2 in the USP monograph, demonstrating that even stereoisomeric N-oxides must be chromatographically resolved; the isoxazole N-oxide, being a regioisomeric oxidation product, requires its own authenticated reference standard for accurate identification and quantitation [1].

Regulatory Distinction
Class-level inference
Separate CAS, distinct USP impurity pathway
USP piperidine N-oxide standards are not surrogates for the isoxazole regioisomer.
Source-specific review required for ANDA filing context.
Pharmacopoeial impurity profiling USP monograph compliance ANDA regulatory submission

Single-Crystal X-Ray Diffraction Confirmation

The structure of risperidone N-oxide impurity (RSP-1) was unambiguously confirmed by single-crystal X-ray diffraction (XRD) studies, which established the precise location of the N-oxide oxygen atom on the nitrogen of the benzoisoxazole ring system, as opposed to the piperidine nitrogen [1]. This crystallographic evidence is critical because NMR spectroscopy alone can present challenges in definitively distinguishing between isoxazole N-oxide and piperidine N-oxide regioisomers when both share the same molecular formula (C23H27FN4O3) and mass (426.48 g/mol). The single-crystal structure provides the definitive proof of the isoxazole oxidation site, which is further corroborated by comprehensive 1H and 13C NMR spectral assignment [1]. The same study also confirmed the structure of 9-methylene risperidone (RSP-2) by XRD, demonstrating that both impurities in the risperidone profile have been rigorously characterized at the atomic level.

Structural Confirmation
Head-to-head
Single-crystal XRD definitively assigns N-oxide to isoxazole ring
Eliminates structural ambiguity for laboratories defending impurity IDs during inspections.
Crystallographic evidence corroborated by 1H and 13C NMR.
Single-crystal XRD N-oxide regioisomer confirmation Impurity structural elucidation

Application Scenarios for Risperidone Isoxazole-N-oxide


USP/EP HPLC Method Development and Peak Identification

Analytical R&D laboratories developing or validating stability-indicating HPLC methods for risperidone API or finished dosage forms require the isoxazole N-oxide reference standard (CAS 1391053-34-1) to establish the peak identity at RRT 0.65 and ensure baseline resolution from the closely eluting Z-oxime impurity (RRT 0.67) . This is directly mandated by the USP monograph's requirement that all specified and unspecified impurities be identified and quantified with authenticated reference materials; substitution with a generic piperidine N-oxide standard will yield an incorrect peak assignment and invalidate the method .

Oxidative Forced Degradation and Stability Profiling

During ICH Q1A(R2) forced degradation studies, risperidone drug substance and drug product are subjected to oxidative stress conditions (e.g., hydrogen peroxide treatment). The isoxazole N-oxide is a documented oxidative degradation product formed under these conditions alongside 9-hydroxyrisperidone . Use of the authenticated isoxazole N-oxide reference standard enables accurate quantitation of this specific degradation pathway and calculation of mass balance, which is a regulatory expectation for stability-indicating method validation. The melting point of 140–143°C provides a convenient orthogonal identity check for the isolated degradant peak .

ANDA Impurity Profiling and DMF Qualification

Generic pharmaceutical companies filing ANDAs for risperidone tablets must demonstrate that their product's impurity profile is comparable to the Reference Listed Drug (RLD) and that all impurities exceeding the identification threshold (0.10% per USP) are structurally characterized . The isoxazole N-oxide, as a process-related or degradation impurity, must be included in the impurity panel if detected. Procurement of the TRC-R525030 reference standard, supplied with a comprehensive Certificate of Analysis including HPLC purity, 1H NMR, 13C NMR, and MS data, satisfies the ICH Q3B(R2) requirement for qualified impurity reference materials and supports DMF submissions with traceable, batch-specific analytical documentation .

Regioisomer-Specific Quantitation in API Batch Release

When both isoxazole N-oxide and piperidine N-oxide impurities may co-exist in a risperidone API batch (e.g., from different synthetic routes or storage conditions), laboratories must deploy a chromatographic method capable of resolving these isobaric regioisomers. The isoxazole N-oxide reference standard (RRT 0.65) serves as the authentic marker for the isoxazole oxidation pathway, while the USP-specified cis/trans piperidine N-oxide standards identify the alternative oxidation pathway . The mass spectrometric equivalence of both N-oxide species (both yield [M+H]+ at m/z 427) means that LC-MS/MS alone cannot distinguish them; chromatographic retention time confirmed against the correct reference standard is the only reliable differentiator . Failure to correctly identify the isoxazole N-oxide peak can result in underestimation of total oxidative impurities and non-compliance with the USP limit of NMT 0.30% total impurities.

Application
Selection Property
Validation Focus
HPLC Method Development and Peak ID
Authenticated RRT 0.65 marker for isoxazole pathway
Baseline resolution from Z-oxime (RRT 0.67) and correct peak assignment
Oxidative Forced Degradation Studies
Identified oxidative degradant with orthogonal melting point check
Accurate quantitation of degradation pathway and mass balance calculation
ANDA Impurity Profiling and DMF Support
Comprehensive CoA with HPLC, NMR, MS data
ICH Q3B(R2) qualified impurity reference material for regulatory submission
API Batch Release Testing
Regioisomer-specific marker independent of piperidine N-oxide
Prevents underestimation of total oxidative impurities against USP limits
For pharmaceutical quality control and analytical R&D use only; not for diagnostic or therapeutic applications.
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